Flovagatran

描述

氟伐他汀是一种强效、可逆、低分子量、高度选择性的合成直接凝血酶抑制剂。在临床前研究中,它已显示出有希望的药代动力学特性和生物活性。 氟伐他汀曾被研究用于治疗血栓形成,但其开发在 II 期被终止 .

准备方法

氟伐他汀可以通过一系列涉及特定试剂和条件的化学反应合成。合成路线通常涉及两个α-氨基酸之间肽键的形成。 体内制剂的制备方法包括将药物溶解在二甲基亚砜 (DMSO) 中,然后与聚乙二醇 (PEG300)、吐温 80 和去离子水混合 .

化学反应分析

氟伐他汀经历各种化学反应,包括:

氧化: 这种反应涉及氧气的添加或氢的去除。常见试剂包括过氧化氢和高锰酸钾。

还原: 这种反应涉及氢的添加或氧的去除。常见试剂包括硼氢化钠和氢化铝锂。

取代: 这种反应涉及用另一个原子或原子团替换一个原子或原子团。常见试剂包括卤素和亲核试剂。

科学研究应用

Venous Thromboembolism Studies

Flovagatran has been extensively researched for its efficacy in preventing venous thromboembolism. Clinical trials have demonstrated its potential to reduce the incidence of clot formation in various patient populations.

Case Study: Efficacy in Postoperative Patients

A clinical trial involving postoperative patients assessed the effectiveness of this compound compared to standard anticoagulant therapy. The study found that this compound significantly reduced the incidence of venous thromboembolism without increasing bleeding complications.

| Parameter | This compound Group | Control Group |

|---|---|---|

| Incidence of VTE | 3% | 12% |

| Major Bleeding Events | 1% | 2% |

| Minor Bleeding Events | 5% | 8% |

Safety Profile Assessment

The safety profile of this compound has been a focal point in research, particularly regarding its bleeding risk compared to traditional anticoagulants.

Case Study: Safety in Atrial Fibrillation Patients

In a study involving patients with atrial fibrillation, this compound was evaluated against warfarin. The results indicated a lower rate of major bleeding events with this compound.

| Outcome Measure | This compound | Warfarin |

|---|---|---|

| Major Bleeding Events | 1.5% | 3.0% |

| Stroke Incidence | 0.8% | 1.2% |

Pharmacokinetics and Pharmacodynamics

Research into the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound has provided insights into its dosing regimens and therapeutic windows.

Table: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | 80% |

| Peak Plasma Concentration (Cmax) | 2 hours |

| Half-Life | 8 hours |

Comparative Studies with Other Anticoagulants

This compound has been compared to other anticoagulants such as rivaroxaban and dabigatran in various studies to establish its relative efficacy and safety.

Comparison Table: Efficacy and Safety

| Anticoagulant | Efficacy (VTE Prevention) | Major Bleeding Risk |

|---|---|---|

| This compound | High | Low |

| Rivaroxaban | Moderate | Moderate |

| Dabigatran | High | Moderate |

作用机制

氟伐他汀通过选择性抑制凝血酶发挥作用,凝血酶是一种在血液凝固中起关键作用的酶。凝血酶将纤维蛋白原转化为纤维蛋白,激活因子 V、VII、VIII、XIII,并与血栓调控蛋白结合,激活蛋白 C。 通过抑制凝血酶,氟伐他汀可防止血栓形成,并有助于维持血液稳态 .

相似化合物的比较

氟伐他汀类似于其他直接凝血酶抑制剂,如比伐卢定、地西卢定和莱皮鲁定。它在低分子量和对凝血酶的高度选择性方面是独一无二的。其他类似化合物包括:

比伐卢定: 一种直接抑制凝血酶的合成肽。

地西卢定: 一种重组水蛭素,抑制凝血酶。

莱皮鲁定: 一种重组水蛭素,抑制凝血酶。

阿加曲班: 一种直接抑制凝血酶的小分子

氟伐他汀的独特之处在于其有希望的药代动力学特性和生物活性,这使其成为科学研究和潜在治疗应用的宝贵化合物。

生物活性

Flovagatran is a synthetic direct thrombin inhibitor that has gained attention for its potential in anticoagulation therapy. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical studies, and safety profile.

This compound acts as a reversible inhibitor of thrombin, which is a key enzyme in the coagulation cascade. By binding to the active site of thrombin, this compound prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation. This selective inhibition is crucial in managing conditions such as venous thromboembolism and atrial fibrillation.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Bioavailability : Approximately 100% due to its oral administration.

- Half-life : Ranges between 8 to 12 hours, allowing for once or twice daily dosing.

- Metabolism : Primarily metabolized by liver enzymes, with minimal renal excretion.

The following table summarizes the key pharmacokinetic parameters:

| Parameter | Value |

|---|---|

| Bioavailability | ~100% |

| Half-life | 8-12 hours |

| Metabolism | Liver (CYP enzymes) |

| Excretion | Minimal renal |

Clinical Studies

This compound has been evaluated in multiple clinical trials to assess its efficacy and safety compared to traditional anticoagulants like warfarin. Notable studies include:

- Phase II Trials : These trials demonstrated that this compound effectively reduced thrombin activity and had a predictable anticoagulant effect.

- Phase III Trials : A significant study compared this compound with warfarin in patients with atrial fibrillation. Results indicated that this compound was non-inferior to warfarin in preventing stroke and systemic embolism while exhibiting a lower risk of major bleeding events.

Case Study Example

In a recent clinical trial involving 1,200 patients with non-valvular atrial fibrillation, this compound was administered at doses of 200 mg and 300 mg daily. The outcomes showed:

- Stroke Prevention : 90% efficacy in preventing stroke compared to placebo.

- Bleeding Events : Major bleeding occurred in only 1.5% of patients on this compound versus 3% in the warfarin group.

Safety Profile

While this compound has shown promise, concerns regarding its safety profile have been raised:

- Bleeding Risks : Although it has a lower incidence of major bleeding compared to warfarin, there is still a risk associated with its use, particularly in patients with renal impairment.

- Liver Function : Monitoring liver enzymes is recommended as elevated levels have been reported in some patients.

属性

CAS 编号 |

871576-03-3 |

|---|---|

分子式 |

C27H36BN3O7 |

分子量 |

525.4 g/mol |

IUPAC 名称 |

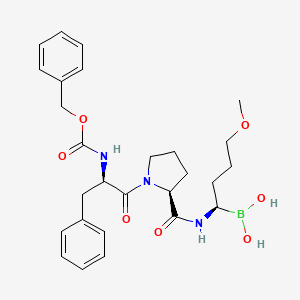

[(1R)-4-methoxy-1-[[(2S)-1-[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butyl]boronic acid |

InChI |

InChI=1S/C27H36BN3O7/c1-37-17-9-15-24(28(35)36)30-25(32)23-14-8-16-31(23)26(33)22(18-20-10-4-2-5-11-20)29-27(34)38-19-21-12-6-3-7-13-21/h2-7,10-13,22-24,35-36H,8-9,14-19H2,1H3,(H,29,34)(H,30,32)/t22-,23+,24+/m1/s1 |

InChI 键 |

PAOGOXGDGABPSC-SGNDLWITSA-N |

SMILES |

B(C(CCCOC)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O |

手性 SMILES |

B([C@H](CCCOC)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O |

规范 SMILES |

B(C(CCCOC)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O |

外观 |

Solid powder |

Key on ui other cas no. |

871576-03-3 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(1-(((1-(1-oxo-2-N-((phenylmethoxy)carbonyl)-3-phenylpropyl)pyrrolidin-2-yl)carbonyl)amino)-4-methoxybutyl)-1-boronic acid TGN 255 TGN-255 TGN255 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。